N-(4-METHOXYPHENYL)-4-METHYL-N-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE
Description
N-(4-METHOXYPHENYL)-4-METHYL-N-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a sulfonamide group, a piperazine ring, and various aromatic substituents, making it a versatile molecule for various chemical reactions and biological activities.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4S/c1-21-8-14-25(15-9-21)34(31,32)29(23-10-12-24(33-2)13-11-23)20-26(30)28-18-16-27(17-19-28)22-6-4-3-5-7-22/h3-15H,16-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRKUPARIWAUTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-4-METHYL-N-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the sulfonamide bond and the incorporation of the piperazine ring. Common synthetic routes may include:
Formation of the Sulfonamide Bond: This step often involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide bond under basic conditions.
Incorporation of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an electrophilic aromatic compound.
Final Assembly: The final step involves coupling the intermediate compounds to form the target molecule, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-4-METHYL-N-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonamide group yields an amine derivative.
Scientific Research Applications
N-(4-METHOXYPHENYL)-4-METHYL-N-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, particularly in targeting triple-negative breast cancer.
Pharmacology: The compound is evaluated for its binding affinity to various receptors, including EGFR and VEGFR-2.
Biological Studies: It is used in molecular docking and dynamic simulations to understand its interaction with biological macromolecules.
Industrial Applications: The compound’s derivatives are explored for their antimicrobial and antifungal activities.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-4-METHYL-N-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets receptors like EGFR and VEGFR-2, which are involved in cell proliferation and angiogenesis.
Pathways Involved: By binding to these receptors, the compound inhibits their activity, leading to reduced cell proliferation and angiogenesis, which is beneficial in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide: Similar structure but lacks the sulfonamide group.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Contains a piperazine ring and methoxy group but has a different core structure.
Uniqueness
N-(4-METHOXYPHENYL)-4-METHYL-N-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE is unique due to its combination of a sulfonamide group, piperazine ring, and multiple aromatic substituents, which contribute to its diverse chemical reactivity and biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
